1,1-Diethyl-prop-2-ynylamine hydrochloride

Description

BenchChem offers high-quality 1,1-Diethyl-prop-2-ynylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethyl-prop-2-ynylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

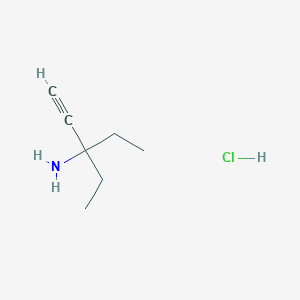

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpent-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-7(8,5-2)6-3;/h1H,5-6,8H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXIYGMOZPWDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1593887-97-8 | |

| Record name | 3-ethylpent-1-yn-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1-Diethyl-prop-2-ynylamine hydrochloride CAS number and molecular weight

This technical guide provides a comprehensive overview of 1,1-Diethyl-prop-2-ynylamine hydrochloride, a substituted propargylamine of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer predictive insights into its properties, synthesis, and potential applications.

Introduction and Chemical Identity

1,1-Diethyl-prop-2-ynylamine hydrochloride belongs to the propargylamine class of compounds, which are characterized by an amino group attached to a propargyl (prop-2-yn-1-yl) moiety. The propargylamine framework is a versatile building block in medicinal chemistry and organic synthesis, with derivatives exhibiting a wide range of biological activities, including roles as enzyme inhibitors and intermediates for complex molecule synthesis.[1] The title compound is the hydrochloride salt of the tertiary amine 1,1-Diethyl-prop-2-ynylamine.

| Identifier | Value | Source |

| Chemical Name | 1,1-Diethyl-prop-2-ynylamine hydrochloride | - |

| CAS Number | 1593887-97-8 | [2][3] |

| Molecular Formula | C₇H₁₄ClN | [3] |

| Molecular Weight | 147.65 g/mol | [3] |

| Chemical Structure |  | (Structure inferred) |

Proposed Synthesis and Experimental Protocols

A common and efficient method for the synthesis of propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) or the related KA² coupling (Ketone-Alkyne-Amine) reaction.[5][6] An alternative approach involves the direct alkylation of a suitable amine with a propargyl halide.[7]

Method: Alkylation of Diethylamine

This approach involves the reaction of diethylamine with a propargyl halide, such as propargyl bromide.

-

Reaction: (C₂H₅)₂NH + HC≡CCH₂Br → (C₂H₅)₂NCH₂C≡CH + HBr

Experimental Protocol: Synthesis of 1,1-Diethyl-prop-2-ynylamine

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or THF.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution to neutralize the hydrobromic acid formed during the reaction.

-

Addition of Alkylating Agent: Slowly add propargyl bromide (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to yield pure 1,1-Diethyl-prop-2-ynylamine.

Caption: Proposed workflow for the synthesis of the free amine.

The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.[8]

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1,1-Diethyl-prop-2-ynylamine in a dry, aprotic solvent like diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) to the stirred amine solution at 0°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake with cold, dry diethyl ether to remove any excess acid or unreacted amine.

-

Drying: Dry the resulting white solid under vacuum to obtain pure 1,1-Diethyl-prop-2-ynylamine hydrochloride.

Caption: Workflow for the formation of the hydrochloride salt.

Potential Applications in Research and Development

The propargylamine motif is of significant interest in medicinal chemistry. Derivatives of propargylamine are known to act as inhibitors of monoamine oxidase (MAO), which are used in the treatment of Parkinson's disease.[1] Furthermore, propargylamines are valuable intermediates in the synthesis of various heterocyclic compounds and have been investigated for their potential anticancer properties.[5] The N,N-diethylamino group is also a common feature in many pharmaceuticals, often influencing the compound's pharmacokinetic properties.[9]

Given these precedents, 1,1-Diethyl-prop-2-ynylamine hydrochloride could serve as a valuable building block for:

-

Novel Enzyme Inhibitors: Exploration of its activity against various enzymes, including but not limited to MAOs.

-

Synthesis of Heterocyclic Libraries: The terminal alkyne provides a reactive handle for cycloaddition reactions and other transformations to create diverse molecular scaffolds.

-

Development of Anticancer Agents: As a starting material for more complex molecules with potential cytotoxic activity.

Safety, Handling, and Storage

Specific safety data for 1,1-Diethyl-prop-2-ynylamine hydrochloride is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for related hazardous substances, such as propargylamine and diethylamine.

-

General Hazards: Propargylamines are often flammable, toxic, and corrosive.[1] Diethylamine is also flammable and can cause severe skin and eye irritation.[10] The hydrochloride salt is likely to be a skin and respiratory tract irritant.[10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid inhalation of dust and contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

1,1-Diethyl-prop-2-ynylamine hydrochloride is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is limited, its properties and reactivity can be reasonably inferred from its constituent functional groups and the behavior of analogous structures. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the utility of this and related compounds. As with any novel chemical, all handling and experimental work should be conducted with appropriate safety precautions.

References

-

Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters.

-

(2025, August 7). Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. Synfacts.

-

Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters.

-

ChemicalBook. (2026, January 17). PROPARGYLAMINE - Safety Data Sheet.

-

Propargylamine. (n.d.). In Wikipedia.

-

ResearchGate. (n.d.). Scope of the catalytic Mannich reaction of aldehydes with propargylic imines 2.

-

Szabo-Scandic. (n.d.). Propargylamine, Hydrochloride - Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals.

-

Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry.

-

Propargylamine. (n.d.). In Wikipedia.

-

BenchChem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.

-

ChemicalBook. (2026, January 13). PROPARGYLAMINE | 2450-71-7.

-

Ataman Kimya. (n.d.). N,N-DIETHYLETHANOLAMINE.

-

N,N-DIETHYLETHANAMINE. (n.d.).

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%.

-

Spring, D. (2019, October 23). Direct Synthesis of N-Functionalized Dipropargylamine Linkers as Models for Use in Peptide Stapling.

-

PubChem. (n.d.). Propargylamine.

-

001CHEMICAL. (n.d.). CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride.

-

PMC. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules.

-

Materiale Plastice. (n.d.). Photochemical Properties of Propargylamine-based Polymers.

-

Semantic Scholar. (n.d.). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents.

-

PubMed. (2024, December 15). Synthesis of propargylamine: pioneering a green path with non-conventional KA2 coupling approach.

-

PMC. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides.

-

ResearchGate. (n.d.). Propargylamines with biological activities.

-

ResearchGate. (n.d.). Biologically active propargylamines and natural amines derived from...

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Propargylamine hydrochloride.

-

Organic Syntheses. (n.d.). methylamine hydrochloride.

-

CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.

-

ChemicalBook. (2024, September 2). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications.

-

ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.

-

001CHEMICAL. (n.d.). CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride.

-

Diethylamine - Key Chemical in Pharma Industries. (n.d.).

-

Sigma-Aldrich. (n.d.). Propargylamine 98 2450-71-7.

-

ResearchGate. (n.d.). Synthesis of amine hydrochloride salts.

-

PubChem. (n.d.). Dietylaminopropin.

-

Debyesci. (n.d.). 1,1-Dimethyl-prop-2-ynylamine|2978-58-7.

-

PMC. (2021, January 7). Metal-free multicomponent approach for the synthesis of propargylamine: a review.

-

Sigma-Aldrich. (n.d.). N,N-DIETHYLPROPARGYLAMINE | 4079-68-9.

-

CymitQuimica. (n.d.). 1,1-Dimethyl-prop-2-ynylamine.

-

PubChem. (n.d.). N,N-Dimethylpropargylamine.

-

FINETECH INDUSTRY LIMITED. (n.d.). 1,1-Dimethyl-prop-2-ynylamine | CAS: 2978-58-7.

-

Univar Solutions. (n.d.). N,N-Diethylamine.

-

ACS Publications. (2017, November 22). Synthesis and Reactivity of Propargylamines in Organic Chemistry.

-

ChemicalBook. (2025, September 25). N,N-Diethylpropargylamine | 4079-68-9.

-

ResearchGate. (2021, May 25). Solvent-free synthesis of propargylamines: an overview.

-

N,N-Diethyl Propargyl Amine. (n.d.).

-

SciSpace. (2019, April 16). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.

-

Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 001chemical.com [001chemical.com]

- 3. 001chemical.com [001chemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of propargylamine: pioneering a green path with non-conventional KA2 coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Propargylamine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. greenchemindustries.com [greenchemindustries.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. PROPARGYLAMINE - Safety Data Sheet [chemicalbook.com]

Solubility profile of 1,1-Diethyl-prop-2-ynylamine hydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1,1-Diethyl-prop-2-ynylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

1,1-Diethyl-prop-2-ynylamine hydrochloride is a substituted amine salt with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The physical properties of such a compound are foundational to its utility, and among the most critical of these is its solubility. The extent to which a compound dissolves in a given solvent dictates its reaction kinetics, dictates the choice of purification methods, and, in the pharmaceutical context, profoundly impacts its formulation, bioavailability, and overall efficacy.

This technical guide provides a comprehensive analysis of the expected solubility profile of 1,1-Diethyl-prop-2-ynylamine hydrochloride. We will move from the foundational physicochemical principles that govern its behavior in different solvent systems to detailed, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.

Part 1: Theoretical Framework of Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. For 1,1-Diethyl-prop-2-ynylamine hydrochloride, its nature as an amine salt is the single most important factor.

Physicochemical Properties and Molecular Structure

1,1-Diethyl-prop-2-ynylamine hydrochloride is the salt formed from the reaction of the tertiary amine, N,N-diethylprop-2-yn-1-amine, with hydrochloric acid.[2] This conversion protonates the basic nitrogen atom, creating a positively charged quaternary ammonium cation and a chloride anion.

-

Ionic Character: The primary feature of the molecule is its ionic nature (R₃NH⁺Cl⁻). This salt structure immediately suggests a high degree of polarity.

-

Hydrophilic and Hydrophobic Regions: The molecule possesses a distinct hydrophilic (water-loving) head—the charged ammonium group—and a moderately sized hydrophobic (water-fearing) tail, consisting of two ethyl groups and a propargyl group.

This dual character means its solubility will be a delicate balance between the strong, favorable ion-dipole interactions of the salt group and the less favorable interactions of the hydrocarbon scaffolding.

Solubility in Aqueous Systems: A Multi-Factor Analysis

As an ionic salt, 1,1-Diethyl-prop-2-ynylamine hydrochloride is anticipated to be soluble in water. The strong ion-dipole forces between the ammonium and chloride ions and the polar water molecules are energetically favorable and promote the dissolution of the crystal lattice. However, several factors can significantly modulate this solubility.

-

The Critical Influence of pH: The aqueous solubility of an amine salt is intrinsically linked to the pH of the solution. The compound exists in an equilibrium between its ionized (salt) form and its non-ionized (free base) form.[3]

R₃NH⁺(aq) ⇌ R₃N(aq) + H⁺(aq)

According to Le Châtelier's Principle, in acidic or neutral solutions (lower pH), the equilibrium is shifted to the left, favoring the charged, highly water-soluble ammonium cation.[3] As the pH increases (becomes more basic), the concentration of H⁺ decreases, pulling the equilibrium to the right. This deprotonates the cation, forming the neutral free base, N,N-diethylprop-2-yn-1-amine. The free base is substantially less polar and, therefore, has significantly lower water solubility, which can lead to its precipitation from the solution.[4][5] Therefore, a sharp decrease in solubility is expected as the pH of the medium approaches and surpasses the pKa of the conjugate acid.

-

The Common Ion Effect: The solubility of a sparingly soluble salt is decreased when a solution already contains one of the ions from the salt. In the case of 1,1-Diethyl-prop-2-ynylamine hydrochloride, if the aqueous medium has a high pre-existing concentration of chloride ions (e.g., in brine or concentrated HCl solutions), the dissolution equilibrium will be pushed back towards the solid, undissolved salt, thereby reducing its overall solubility.[6][7] This phenomenon is particularly relevant in certain pharmaceutical formulations and physiological environments like the stomach.[6]

-

Effect of Temperature: For the vast majority of solid solutes, including salts, solubility in water increases as the temperature rises.[8][9][10] The increased kinetic energy allows the solvent molecules to more effectively break down the solute's crystal lattice structure.[10] This relationship can be precisely mapped by generating a solubility curve, which plots solubility against temperature.[8][11]

Solubility in Organic Solvents

The "like dissolves like" principle is the guiding tenet for predicting solubility in organic media. The ionic nature of 1,1-Diethyl-prop-2-ynylamine hydrochloride is the dominant factor.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a dipole moment and the ability to donate hydrogen bonds. They are effective at solvating both the ammonium cation and the chloride anion. Therefore, high solubility is expected in these solvents. For instance, the analogous compound diethylamine hydrochloride is known to be soluble in ethanol.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipole moments but do not donate hydrogen bonds. They are excellent at solvating cations. Good solubility is anticipated, although perhaps slightly less than in polar protic solvents.

-

Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Diethyl Ether, Hexane): These solvents lack the polarity needed to overcome the strong electrostatic forces holding the ionic lattice of the salt together. The energy input required to break the lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent. Consequently, 1,1-Diethyl-prop-2-ynylamine hydrochloride is expected to be poorly soluble or insoluble in these solvents. It is important to note that its free base form, N,N-diethylprop-2-yn-1-amine, is reported to be soluble in solvents like diethyl ether and dichloromethane.[4]

Part 2: Experimental Determination of Solubility

While theoretical principles provide a robust framework for prediction, precise, quantitative solubility data must be determined empirically. The choice of method depends on the required accuracy and throughput.

Methodology 1: The Shake-Flask Method (Thermodynamic Solubility)

Considered the "gold standard" for its accuracy, the shake-flask method measures the equilibrium or thermodynamic solubility of a compound.[13][14] This value represents the true saturation point of the solute in the solvent under specific conditions.

-

Preparation: Add an excess amount of solid 1,1-Diethyl-prop-2-ynylamine hydrochloride to a known volume of the chosen solvent (e.g., buffered water at a specific pH) in a sealed, inert vessel. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the vessel at a constant, controlled temperature for a prolonged period (typically 24 to 72 hours).[14] The duration must be sufficient to ensure the system has reached a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the solid residue. This is a critical step and is typically achieved by high-speed centrifugation followed by careful withdrawal of the supernatant, or by passing the supernatant through a fine-pore filter (e.g., 0.22 µm PTFE) that does not adsorb the compound.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][15]

-

Calculation: Determine the solubility by comparing the measured concentration to a standard calibration curve and expressing the result in units such as mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Methodology 2: Laser Nephelometry (Kinetic Solubility Screening)

For early-stage research and drug discovery where compound availability is limited and throughput is key, laser nephelometry offers a rapid method for assessing kinetic solubility.[15][16] This technique does not measure true equilibrium but rather the point at which a compound precipitates when a concentrated organic stock solution is diluted into an aqueous buffer.[17]

-

Stock Solution: Prepare a high-concentration stock solution of 1,1-Diethyl-prop-2-ynylamine hydrochloride in 100% Dimethyl Sulfoxide (DMSO).

-

Plate Preparation: In a clear-bottomed microtiter plate (e.g., 96- or 384-well), dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Dilution: Add small, precise volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1-5%) across all wells to minimize co-solvent effects.

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Place the plate in a laser nephelometer. The instrument directs a laser beam through each well and measures the amount of light scattered at an angle by any suspended particles (precipitate).[18][19]

-

Data Analysis: The scattered light intensity (measured in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The point at which the turbidity signal sharply increases above the background indicates the onset of precipitation. This concentration is reported as the kinetic solubility.[20]

Caption: Workflow for Kinetic Solubility Screening via Laser Nephelometry.

Part 3: Predicted Solubility Profile and Comparative Data

Based on the physicochemical principles discussed, a qualitative solubility profile for 1,1-Diethyl-prop-2-ynylamine hydrochloride can be predicted.

Table 1: Predicted Solubility Profile of 1,1-Diethyl-prop-2-ynylamine Hydrochloride

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 4.0) | Polar Protic | High | The compound is fully ionized, maximizing favorable ion-dipole interactions. |

| Water (pH 7.0) | Polar Protic | High | The compound remains predominantly in its ionized salt form. |

| Water (pH 9.0) | Polar Protic | Low | The pH is likely above the pKa, causing deprotonation to the less soluble free base. |

| Ethanol | Polar Protic | High | The solvent can effectively solvate both ions and the nonpolar regions. |

| Methanol | Polar Protic | High | Similar to ethanol, provides strong solvation for the ionic salt. |

| DMSO | Polar Aprotic | Moderate to High | The strong dipole can effectively solvate the cation. |

| Dichloromethane | Low-Polarity | Very Low / Insoluble | Insufficient polarity to overcome the ionic lattice energy. |

| Diethyl Ether | Nonpolar | Insoluble | Very weak intermolecular forces cannot dissolve the ionic salt. |

| Hexane | Nonpolar | Insoluble | A nonpolar solvent cannot solvate the charged ions. |

To provide a quantitative anchor, it is useful to examine the known solubility of a structurally similar and commercially common amine salt.

Table 2: Quantitative Solubility Data for the Analogous Compound Diethylamine Hydrochloride

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Water | 232 | 25 | [12] |

| Ethanol | Soluble | 78 | [12] |

| Chloroform | Soluble | Not Specified | [12] |

| Diethyl Ether | Insoluble | Not Specified | [12] |

The extremely high water solubility of diethylamine hydrochloride supports the prediction of high aqueous solubility for 1,1-Diethyl-prop-2-ynylamine hydrochloride, although the larger hydrocarbon portion of the target molecule may slightly reduce its solubility relative to this analogue.

Conclusion

The solubility profile of 1,1-Diethyl-prop-2-ynylamine hydrochloride is dominated by its ionic salt character. It is predicted to be highly soluble in water and polar protic organic solvents like ethanol, with its aqueous solubility being highly dependent on pH, decreasing significantly in basic conditions. Conversely, it is expected to be poorly soluble in low-polarity and nonpolar organic solvents.

While these theoretical predictions offer valuable guidance for experimental design, they are not a substitute for empirical measurement. For applications requiring precise concentration data, such as in pharmaceutical formulation or process chemistry, the use of a validated method like the shake-flask protocol is strongly recommended to determine the thermodynamic solubility. For higher throughput screening, laser nephelometry provides a reliable and rapid assessment of kinetic solubility. A thorough understanding and experimental validation of this solubility profile are paramount to successfully utilizing 1,1-Diethyl-prop-2-ynylamine hydrochloride in any scientific or developmental context.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]

-

A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. [Link]

-

A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

-

Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. [Link]

-

What is Nephelometry: Meaning & Examples - BMG Labtech. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization - Taylor & Francis. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

-

9.4: The Effect of Temperature on Solubility - Chemistry LibreTexts. [Link]

-

Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. [Link]

-

13.4 Effects of Temperature and Pressure on Solubility. [Link]

-

diethylamine hydrochloride - chemister.ru. [Link]

-

Diethylpropynylamine - Solubility of Things. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

What is effect of temperature on the solubility of salt? - Quora. [Link]

-

8.11 pH and Solubility | AP Chemistry. [Link]

-

Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K - SciELO. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Why do amines dissolve in hydrochloric acid? - Quora. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. [Link]

-

CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride - 001CHEMICAL. [Link]

-

Dietylaminopropin | C7H13N | CID 20010 - PubChem - NIH. [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

-

1-Methyl-prop-2-ynylamine hydrochloride - Chem-Impex. [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH - ResearchGate. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google P

-

1,1-Dimethyl-prop-2-ynylamine - Oakwood Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. quora.com [quora.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:4079-68-9,DEP(N,N-二乙基丙炔胺),1-Diethylamino-2-propyne [en.chemfish.com]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 10. quora.com [quora.com]

- 11. vernier.com [vernier.com]

- 12. diethylamine hydrochloride [chemister.ru]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. tandfonline.com [tandfonline.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. bmglabtech.com [bmglabtech.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rheolution.com [rheolution.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

A Comprehensive Technical Guide to the Safe Handling of 1,1-Diethyl-prop-2-ynylamine Hydrochloride

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and scientifically-grounded approach to safety. This guide provides an in-depth examination of the handling precautions for 1,1-Diethyl-prop-2-ynylamine hydrochloride (CAS No. 1593887-97-8). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document synthesizes data from structurally related compounds to project a robust safety and handling protocol. Our approach is rooted in the understanding that the hazard profile of a molecule is a composite of its constituent functional groups.

Compound Identity and Inferred Physicochemical Properties

1,1-Diethyl-prop-2-ynylamine hydrochloride is a quaternary ammonium salt. Its structure comprises a central nitrogen atom bonded to two ethyl groups, a propargyl group (prop-2-yn-1-yl), and is salified with hydrochloric acid.

| Property | Inferred Value/Observation | Rationale & Safety Implication |

| CAS Number | 1593887-97-8[1] | Unambiguous identification is the cornerstone of chemical safety. |

| Molecular Formula | C7H14ClN[1] | Essential for molecular weight calculation and elemental analysis. |

| Molecular Weight | 147.65 g/mol [1] | Required for accurate preparation of solutions. |

| Physical State | Solid (crystalline powder) | Inferred from the hydrochloride salt form, similar to diethylamine hydrochloride.[2][3] Solids can pose a dust inhalation hazard. |

| Hygroscopicity | Likely hygroscopic | A common characteristic of amine hydrochlorides.[2][3] Requires storage in a dry, inert atmosphere to prevent degradation and clumping. |

| Solubility | Likely soluble in water | Quaternary ammonium salts and hydrochlorides are typically water-soluble.[3] This aids in cleanup but also means it can easily contaminate aqueous environments. |

Hazard Assessment: A Synthesis of Functional Group Toxicology

The primary directive in assessing the hazards of this compound is to analyze the risks posed by its key chemical features: the quaternary ammonium core, and most critically, the propargyl moiety.

2.1 The Propargylamine Moiety: A High-Hazard Functional Group

The presence of the propargyl group (a three-carbon chain with a terminal alkyne) attached to the nitrogen atom is the most significant contributor to this molecule's potential toxicity. Propargylamine itself is classified as highly toxic.

-

Acute Toxicity: Propargylamine is designated as "Fatal in contact with skin" (H310) and has a very low dermal LD50 in animal studies.[4][5][6] This suggests that 1,1-Diethyl-prop-2-ynylamine hydrochloride must be handled with extreme caution to prevent any skin contact.

-

Corrosivity: Propargylamine causes severe skin burns and eye damage.[5] While the quaternization and salt formation may modulate this, a high potential for irritation and corrosive action should be assumed.

-

Irritancy: The hydrochloride salt of propargylamine is a known irritant to the skin, eyes, and respiratory system.[7][8]

Causality: The high reactivity of the terminal alkyne and the amine functionality likely contributes to its toxicological profile, potentially through mechanisms involving covalent modification of biological macromolecules.

2.2 The Quaternary Ammonium Structure: Irritation and Systemic Effects

Quaternary Ammonium Compounds (QACs) are common in many products, but in their concentrated forms, as would be the case in a research setting, they present notable hazards.

-

Dermal and Ocular Hazard: QACs can cause skin and eye irritation, and in severe cases, damage.[9][10][11]

-

Inhalation Hazard: As a powder, dust inhalation can lead to respiratory irritation.[3]

-

Systemic Toxicity: While generally considered safe in dilute consumer products, high exposure to concentrated QACs can lead to significant health risks, including potential systemic toxicity.[9]

2.3 The Hydrochloride Salt:

The HCl salt form indicates the compound is a solid and likely an irritant. Upon combustion or decomposition, it can release hazardous gases such as nitrogen oxides (NOx) and hydrogen chloride.[2][12]

Core Directive: Standard Operating Procedure for Safe Handling

The following protocol is a self-validating system designed to minimize exposure and mitigate risk during the handling of 1,1-Diethyl-prop-2-ynylamine hydrochloride.

Engineering Controls & Designated Area

-

Designated Area: All weighing and manipulation of the solid compound must be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust.

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of dust or vapors.[10][13]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | To prevent skin contact, which may be fatal based on propargylamine data.[4][5] Gloves must be inspected before use and disposed of after handling.[10] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against dust particles and potential splashes. QACs can cause serious eye damage.[10][13] |

| Lab Coat | Full-sleeved, buttoned lab coat. | To protect skin and clothing from contamination.[10] |

| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if dust cannot be adequately controlled in a fume hood.[13] | To prevent inhalation of irritating and potentially toxic dust. |

Handling and Use Protocol

The following workflow is designed to ensure a safe handling process from storage to use.

Caption: Safe Handling Workflow for 1,1-Diethyl-prop-2-ynylamine hydrochloride.

Storage and Stability

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and strong oxidizing agents.[2][14]

-

Storage Requirements: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Given its likely hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14]

Emergency Procedures

Immediate and correct response to an exposure is critical.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chemical.kao.com [chemical.kao.com]

- 11. medline.com [medline.com]

- 12. fishersci.com [fishersci.com]

- 13. mountsinai.org [mountsinai.org]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 1,1-Diethyl-prop-2-ynylamine from Ketone Precursors

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1,1-Diethyl-prop-2-ynylamine, a tetrasubstituted propargylamine, with a primary focus on methodologies originating from ketone precursors. Propargylamines are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, natural products, and pharmaceutically active molecules.[1][2] The synthesis of tetrasubstituted propargylamines, such as 1,1-Diethyl-prop-2-ynylamine, presents unique challenges due to the inherent lower reactivity of ketimine intermediates compared to their aldimine counterparts.[2][3] This guide delves into the most pertinent and efficient synthetic strategy, the Ketone-Amine-Alkyne (KA²) coupling reaction, providing a detailed examination of its mechanism, catalytic systems, and a representative experimental protocol. Furthermore, we will explore the significance of this molecule in the broader context of medicinal chemistry and drug development.

Introduction: The Significance of Tetrasubstituted Propargylamines

Propargylamines are characterized by an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif is a key pharmacophore in a variety of bioactive compounds, including agents for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4] While the synthesis of trisubstituted propargylamines via the A³ (Aldehyde-Alkyne-Amine) coupling is well-established, the synthesis of tetrasubstituted analogs from ketones (the KA² coupling) has been a more recent and challenging endeavor.[2][5] The central challenge lies in the steric and electronic properties of the in-situ generated ketimine, which is less susceptible to nucleophilic attack by the metal acetylide.[2]

1,1-Diethyl-prop-2-ynylamine, the subject of this guide, is a quintessential example of a tetrasubstituted propargylamine. Its synthesis from readily available diethyl ketone represents an important transformation in organic synthesis, providing access to a sterically hindered and functionally rich building block.

The Ketone-Amine-Alkyne (KA²) Coupling: The Premier Synthetic Route

The most direct and atom-economical approach for the synthesis of 1,1-Diethyl-prop-2-ynylamine from a ketone precursor is the multicomponent Ketone-Amine-Alkyne (KA²) coupling reaction.[4][6][7] This one-pot reaction brings together a ketone, an amine, and a terminal alkyne to form the desired propargylamine, with water as the only byproduct.[5]

Mechanistic Insights

The generally accepted mechanism for the transition metal-catalyzed KA² coupling reaction involves several key steps, as illustrated below. The process is typically catalyzed by a transition metal salt, with copper and zinc complexes being the most common.[3][4]

Caption: Generalized mechanism for the KA² coupling reaction.

-

Ketimine/Ketiminium Ion Formation: The reaction initiates with the condensation of the ketone (diethyl ketone) and the amine (e.g., diethylamine) to form a ketimine, which can be in equilibrium with its protonated form, the more electrophilic ketiminium ion. This step is often the rate-limiting step, especially with less reactive aliphatic ketones.[6]

-

Metal Acetylide Formation: Concurrently, the terminal alkyne (acetylene) reacts with the transition metal catalyst (e.g., a copper(I) salt) to form a metal acetylide species. This activation of the alkyne's C-H bond is crucial for the subsequent nucleophilic addition.

-

Nucleophilic Addition: The highly nucleophilic metal acetylide then attacks the electrophilic carbon of the ketiminium ion. This step forms the new carbon-carbon bond and generates the final tetrasubstituted propargylamine product.

-

Catalyst Regeneration: The catalyst is regenerated and can then participate in another catalytic cycle.

Catalytic Systems: Overcoming the Reactivity Barrier

The choice of catalyst is critical for the success of the KA² coupling reaction, particularly with unactivated, acyclic ketones like diethyl ketone. While various transition metals have been employed, copper-based catalysts are the most prevalent due to their efficiency and cost-effectiveness.[3][7]

To enhance the rate of ketimine formation, co-catalysts are often employed. Titanium(IV) ethoxide (Ti(OEt)₄) has been shown to be effective in facilitating the condensation step, thereby improving the overall yield of the propargylamine.[4]

Table 1: Comparison of Catalytic Systems for KA² Coupling

| Catalyst System | Advantages | Disadvantages | Typical Conditions |

| Cu(I)/Cu(II) Salts | Readily available, cost-effective, good functional group tolerance.[8] | May require higher temperatures and longer reaction times for less reactive ketones. | Solvent-free or in a high-boiling solvent (e.g., toluene), 80-120°C.[2] |

| Zn(II) Salts | Environmentally benign, can promote the reaction under neat conditions.[4] | May exhibit lower reactivity with certain substrates compared to copper. | Neat (solvent-free), elevated temperatures. |

| Au(I)/Au(III) Complexes | Highly active, can catalyze the reaction under milder conditions. | High cost of the catalyst. | Lower temperatures, may be performed in various solvents. |

| Dual-Catalyst Systems (e.g., Cu/Ti) | Significantly improves yields for unactivated, acyclic ketones by accelerating ketimine formation.[6] | Increased complexity of the reaction mixture. | Similar to single-catalyst systems, with the addition of the co-catalyst. |

Experimental Protocol: A Representative Synthesis of a 1,1-Diethylpropargylamine Derivative

Materials and Reagents

-

Diethyl ketone

-

Diethylamine

-

Phenylacetylene

-

Copper(I) chloride (CuCl)

-

Toluene (anhydrous)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

Caption: A typical experimental workflow for the KA² coupling reaction.

-

Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (e.g., 0.020 g, 0.2 mmol, 10 mol%).[2]

-

Addition of Reactants: Under a nitrogen atmosphere, add anhydrous toluene (4 mL), followed by diethylamine (2.0 mmol), diethyl ketone (2.0 mmol), and phenylacetylene (2.2 mmol).[2]

-

Reaction: Stir the reaction mixture at 100 °C for 12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

Extraction: To the residue, add water (5 mL) and dichloromethane (DCM, 15 mL). Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous sodium sulfate.[2]

-

Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired 1,1-diethyl-N,N-diethyl-3-phenyl-prop-2-yn-1-amine.

Note: For the synthesis of the title compound, 1,1-Diethyl-prop-2-ynylamine, phenylacetylene would be replaced with a source of acetylene. This could involve bubbling acetylene gas through the reaction mixture or using a protected form of acetylene. The amine used would be ammonia or a protected form thereof. Reaction conditions would likely require optimization.

Physicochemical Properties and Characterization

Specific experimental data for 1,1-Diethyl-prop-2-ynylamine is not extensively reported. However, data for the closely related N,N-diethyl-prop-2-yn-1-amine (CAS 4079-68-9) can provide valuable estimates.

Table 2: Physicochemical Properties of N,N-Diethyl-prop-2-yn-1-amine

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | [9] |

| Molecular Weight | 111.18 g/mol | [9] |

| Boiling Point | 118-120 °C | [9] |

| Density | 0.804 g/mL | [9] |

| Water Solubility | Insoluble | [10] |

Characterization of the synthesized 1,1-Diethyl-prop-2-ynylamine would involve standard spectroscopic techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the carbon skeleton and the presence of the characteristic alkynyl and diethyl groups.

-

Infrared (IR) Spectroscopy: To identify the C≡C and C-N stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Applications in Drug Development

The propargylamine motif is a cornerstone in medicinal chemistry. Its presence in marketed drugs and clinical candidates underscores its importance. For instance, Rasagiline and Selegiline are propargylamine-containing monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[11]

While specific applications of 1,1-Diethyl-prop-2-ynylamine are not widely documented, its structural features make it an attractive scaffold for the development of novel therapeutic agents. The tetrasubstituted carbon center introduces steric bulk, which can influence receptor binding and metabolic stability. The terminal alkyne provides a versatile handle for further functionalization, for example, through "click chemistry" reactions to link the molecule to other pharmacophores or biomolecules.

Conclusion

The synthesis of 1,1-Diethyl-prop-2-ynylamine from ketone precursors is most effectively achieved through the Ketone-Amine-Alkyne (KA²) coupling reaction. While the lower reactivity of aliphatic ketones like diethyl ketone presents a challenge, the use of appropriate transition metal catalysts, particularly copper-based systems, and potentially co-catalysts, can facilitate this transformation. This guide has provided a detailed overview of the mechanistic underpinnings of the KA² reaction, a representative experimental protocol, and a discussion of the potential applications of the target molecule in medicinal chemistry. Further research into optimizing the reaction conditions for the specific synthesis of 1,1-Diethyl-prop-2-ynylamine and exploring its biological activity is warranted and holds promise for the discovery of new therapeutic agents.

References

- Larsen, C. H. (n.d.).

- Reddy, K. S. K., et al. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.

- Reddy, K. S. K., et al. (2019).

- Tzani, A., et al. (2020). Zn-Catalyzed Multicomponent KA2 Coupling: One-Pot Assembly of Propargylamines Bearing Tetrasubstituted Carbon Centers. PMC.

- Biswas, S., & Ghorai, P. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.

- 1,1-Dimethyl-prop-2-ynylamine. (n.d.). Oakwood Chemical.

- N,N-diethyl-2-propyn-1-amine. (2025, May 20).

- 1,1-Dimethyl-prop-2-ynylamine. (n.d.). CymitQuimica.

- Yu, D., & Zhang, Y. (n.d.). Copper‐Catalyzed Three‐Component Coupling of Terminal Alkyne, Dihalomethane and Amine to Propargylic Amines. Scilit.

- Mondal, S., & Gopinathan, A. (2021). Solvent-free synthesis of propargylamines: an overview. Semantic Scholar.

- N,N-Diethylpropargylamine synthesis. (n.d.). ChemicalBook.

- N,N-Diethyl Propargyl Amine. (n.d.). Somu Organo Chem.

- Zare, A., & Abyar, S. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances.

- Wang, C., et al. (2014). Copper(I)-catalyzed three-component reaction of terminal propargyl alcohols, aldehydes, and amines: synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. PubMed.

- A facile method for the synthesis of various propargylamines derivatives... (2026, February 9).

- Diethyl (prop-1-en-2-yl)(prop-2-en-1-yl)

- Tzani, A., et al. (n.d.). The Ketone-Amine-Alkyne (KA2)

- Tzani, A., et al. (n.d.). The Ketone-Amine-Alkyne (KA2) coupling reaction: Transition metal-catalyzed synthesis of quaternary propargylamines.

- 1-Diethylamino-2-propyne. (n.d.). HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD.

- 1,1-DIETHYLUREA(634-95-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ezekiel, A. O., et al. (2016). synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide.

- Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjug

- US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine. (n.d.).

- Misiura, K., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)

- Lee, S., et al. (n.d.). Density Functional Theory-Spectroscopy Integrated Identification Method Encompassing Experimental and Theoretical Analyses for D.

- 1-diethylamino-3-butanone. (n.d.). Organic Syntheses.

- Gonzalez, J., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

- Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.).

- Diethylamine. (n.d.). Wikipedia.

- a) ¹H NMR spectroscopic profile of the reaction of 1 ii (0.1 m) with... (n.d.).

- De, S., et al. (n.d.).

- Dietylaminopropin. (n.d.). PubChem.

- Potassium tert-Butoxide–Catalyzed Dehydrogenative Cross- Coupling of Heteroarenes with Hydrosilanes. (2016, August 26). Organic Syntheses.

Sources

- 1. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (PDF) The Ketone-Amine-Alkyne (KA2) coupling reaction: Transition metal-catalyzed synthesis of quaternary propargylamines [academia.edu]

- 4. Zn-Catalyzed Multicomponent KA2 Coupling: One-Pot Assembly of Propargylamines Bearing Tetrasubstituted Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Report: Catalytic Synthesis of Tetrasubstituted Propargylamines Directly from Simple Starting Materials (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scilit.com [scilit.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Pharmaceutical and chemical intermediates,CAS#:4079-68-9,DEP(N,N-二乙基丙炔胺),1-Diethylamino-2-propyne [en.chemfish.com]

- 11. researchgate.net [researchgate.net]

The Propargylamine Moiety in Drug Discovery: A Technical Guide to 1,1-Diethyl-prop-2-ynylamine Hydrochloride

This guide provides a comprehensive technical overview of 1,1-Diethyl-prop-2-ynylamine hydrochloride, a member of the versatile propargylamine class of compounds. Intended for researchers, scientists, and professionals in drug development, this document will delve into the synthesis, chemical properties, and potential medicinal chemistry applications of this specific molecule, grounded in the broader context of propargylamine pharmacology.

Introduction: The Significance of the Propargylamine Scaffold

The propargylamine moiety, characterized by an amino group connected to a propargyl group (a C≡C triple bond), is a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural features allow for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex heterocyclic compounds and other pharmacologically active molecules.[3] Propargylamine derivatives have shown significant promise in various therapeutic areas, including neurodegenerative disorders and oncology.[1][4] The triple bond can participate in various reactions, including cycloadditions and coupling reactions, enabling the construction of diverse molecular architectures.

This guide focuses on a specific, yet under-documented, member of this class: 1,1-Diethyl-prop-2-ynylamine hydrochloride. We will explore its synthesis based on established methodologies for tertiary propargylamines and discuss its potential as a valuable scaffold in the design of novel therapeutic agents.

Chemical Properties of 1,1-Diethyl-prop-2-ynylamine Hydrochloride

Correctly identifying the target compound is paramount for any research endeavor. The key chemical properties of 1,1-Diethyl-prop-2-ynylamine hydrochloride are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1593887-97-8 | [5][6] |

| Molecular Formula | C7H14ClN | [5][6] |

| Molecular Weight | 147.65 g/mol | [5][6] |

Synthesis of 1,1-Diethyl-prop-2-ynylamine Hydrochloride

The A3 Multicomponent Coupling Reaction

The A3 coupling is a one-pot, three-component reaction involving an aldehyde, an alkyne, and an amine, typically catalyzed by a metal salt, most commonly copper or silver.[7][8] This reaction is highly atom-economical and allows for the efficient construction of propargylamines.[9]

For the synthesis of 1,1-Diethyl-prop-2-ynylamine, a variation of the A3 coupling or a related alkynylation reaction would be employed. A plausible synthetic approach would involve the reaction of diethylamine with an appropriate electrophile in the presence of a terminal alkyne.

Conceptual Experimental Protocol: Synthesis of 1,1-Diethyl-prop-2-ynylamine via a Modified A3 Coupling Approach

Disclaimer: This is a conceptual protocol based on general principles of the A3 coupling reaction and has not been optimized for this specific product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent (e.g., toluene, methanol, or water).[7]

-

Catalyst Addition: Introduce a catalytic amount of a metal salt, such as CuBr or AgI (typically 1-5 mol%).[8]

-

Reagent Addition: Add diethylamine (1.0 equivalent), followed by an aldehyde (e.g., formaldehyde or a protected form thereof, 1.0 equivalent), and the terminal alkyne, acetylene gas (or a suitable acetylene equivalent), bubbled through the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature, ranging from room temperature to reflux, for a period of 4 to 24 hours, depending on the specific substrates and catalyst used.[7]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.

-

Salt Formation: The purified 1,1-Diethyl-prop-2-ynylamine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Alternative Synthetic Route: Alkylation of Diethylamine

An alternative and straightforward method for the synthesis of tertiary propargylamines is the direct alkylation of a secondary amine with a propargyl halide.[10]

Conceptual Experimental Protocol: Synthesis of N,N-Diethylpropargylamine via Alkylation

Disclaimer: This protocol is based on a known procedure for a similar compound and would require optimization.[10]

-

Reaction Setup: In a reaction vessel, dissolve diethylamine (1 equivalent) in a suitable solvent such as toluene.[10]

-

Base Addition: Add a base, for instance, potassium carbonate (2 equivalents), to the solution.[10]

-

Alkylation: To this mixture, add 3-bromopropyne (1.5 equivalents) dropwise at room temperature.[10]

-

Reaction: Stir the reaction mixture at room temperature for approximately 15 hours.[10]

-

Work-up: Filter the reaction mixture to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to yield N,N-diethylprop-2-yn-1-amine.[10]

-

Salt Formation: As described in the previous protocol, treat the purified free base with hydrochloric acid to obtain the hydrochloride salt.

Potential Applications in Medicinal Chemistry

The propargylamine scaffold is a privileged structure in medicinal chemistry due to its presence in several approved drugs and its potential for diverse biological activities.[1][2] While there is no specific biological data for 1,1-Diethyl-prop-2-ynylamine hydrochloride, we can infer its potential applications based on the activities of structurally related tertiary propargylamines.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of propargylamine derivatives.[1][11][4] These compounds can exhibit cytotoxic selectivity towards cancer cells, making them promising candidates for further development as chemotherapeutic agents.[1] The presence of the alkyne functionality allows for its use in "click chemistry" for targeted drug delivery or the synthesis of more complex anticancer agents.

Neuroprotective Agents

The propargylamine moiety is a key feature in several drugs used for the treatment of neurodegenerative diseases like Parkinson's disease. For instance, selegiline and rasagiline are well-known monoamine oxidase B (MAO-B) inhibitors containing a propargylamine group. While the specific activity of 1,1-Diethyl-prop-2-ynylamine hydrochloride is unknown, its core structure suggests that it could be a valuable starting point for the design of novel neuroprotective agents.[12]

Building Block for Heterocyclic Synthesis

Beyond its own potential biological activity, 1,1-Diethyl-prop-2-ynylamine hydrochloride serves as a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[13][3] These heterocyclic scaffolds are central to the structure of many pharmaceuticals. The reactivity of the alkyne and the amine functionalities allows for various cyclization and modification reactions.

Conclusion

1,1-Diethyl-prop-2-ynylamine hydrochloride, while not extensively studied, represents a molecule of significant interest within the field of medicinal chemistry. Its synthesis can be readily achieved through established methods such as the A3 coupling reaction or direct alkylation. Based on the well-documented activities of the broader propargylamine class, this compound holds potential as a scaffold for the development of novel anticancer and neuroprotective agents. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of diverse and complex molecular architectures for drug discovery. Further investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.

Visualizations

Caption: Potential applications of 1,1-Diethyl-prop-2-ynylamine HCl.

References

-

Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry. [Link]

- Chalkidis, S. G., & Vougioukalakis, G. C. (2023). A new, straightforward, highly efficient, and mild catalytic protocol for the synthesis of α‐tertiary propargylamines, via the multicomponent KA² reaction. European Journal of Organic Chemistry.

- Gupta, J., & Rashmi. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.

- Metal-free multicomponent approach for the synthesis of propargylamine: a review. (n.d.).

- Recent Advances in A3 Coupling with Metal Salts. (n.d.). Encyclopedia.pub.

-

Synthesis of propargylamines via A3 multicomponent reaction and biological evaluation as potential anticancer agents. (2020). ResearchGate. [Link]

-

Martinez-Amezaga, M., et al. (2020). Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Semantic Scholar. [Link]

-

CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride. (n.d.). 001CHEMICAL. [Link]

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

-

CAS No. 1593887-97-8, 1,1-Diethyl-prop-2-ynylamine hydrochloride. (n.d.). 001CHEMICAL. [Link]

- Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transform

-

Prop-2-ynylamine hydrochloride. (n.d.). PubChem. [Link]

- Synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. (2025).

- Innovative Syntheses and Reactivity of Propiolamidines. (2025). MDPI.

- Reaction of 2-(2-Cyanoethyl)-1,1-dimethylhydrazine with Prop-2-ynyl Bromide, 1,3-Dibromopropyne, and Allyl Bromide. (2025).

Sources

- 1. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 001chemical.com [001chemical.com]

- 6. 001chemical.com [001chemical.com]

- 7. phytojournal.com [phytojournal.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

Comprehensive Crystallographic Characterization Guide: 1,1-Diethyl-prop-2-ynylamine Hydrochloride

Topic: Crystal Structure Analysis of 1,1-Diethyl-prop-2-ynylamine Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Drug Development Scientists

Executive Summary

1,1-Diethyl-prop-2-ynylamine hydrochloride (IUPAC: 3-ethylpent-1-yn-3-amine hydrochloride) represents a critical class of sterically hindered,

This guide provides a definitive protocol for the solid-state analysis of this compound. It moves beyond generic crystallography manuals to address the specific physicochemical nuances of tertiary carbinamine salts, ensuring high-resolution data collection and robust structural refinement.

Chemical Profile & Structural Logic

Before attempting crystallization, one must understand the molecular geometry that dictates packing.

-

Compound Identity: 1,1-Diethyl-prop-2-ynylamine Hydrochloride[1][2]

-

IUPAC Name: 3-ethylpent-1-yn-3-amine hydrochloride

-

Formula:

-

Symmetry: The cation possesses a plane of symmetry (if the ethyl groups adopt a specific conformation) but is chemically achiral (meso-like local symmetry at the quaternary carbon).

-

Key Interaction Sites:

-

Ammonium Headgroup (

): The primary donor for charge-assisted hydrogen bonding. -

Chloride Anion (

): The primary acceptor, likely coordinating 3-4 hydrogen bonds, acting as the "glue" in the lattice. -

Geminal Ethyl Groups: Sources of potential static disorder due to high thermal motion.

-

Alkyne Terminus (

): A weak hydrogen bond donor (

-

Crystallization Protocol: The "Anti-Solvent" Approach

Standard evaporation often yields polycrystalline crusts for this class of highly soluble amine salts. The following vapor diffusion protocol is optimized to slow nucleation and order the flexible ethyl chains.

Methodology: Vapor Diffusion

-

Target Concentration: 20 mg/mL.

-

Solvent (Inner Vial): Methanol (MeOH) or Ethanol (EtOH). The salt is highly soluble here.

-

Anti-Solvent (Outer Vial): Diethyl Ether (

) or Hexane. -

Mechanism:

slowly diffuses into the alcohol, lowering the dielectric constant and gently forcing the ionic lattice to assemble.

Senior Scientist Note: Do not use acetone as the anti-solvent if there is any trace of free amine, as Schiff base formation is possible. For the HCl salt, acetone is safe but ether yields better diffraction quality.

Workflow Diagram

Figure 1: Optimized vapor diffusion workflow for amine hydrochloride salts. Filtration is critical to prevent heterogeneous nucleation.

Data Collection Strategy

For this specific salt, room temperature data collection is a critical error . The terminal ethyl groups will exhibit high thermal ellipsoids, potentially obscuring the precise geometry of the quaternary center.

Instrumental Parameters

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Essential to freeze ethyl group rotation and locate ammonium protons. |

| Source | Mo K | Preferred over Cu for this salt to minimize absorption corrections, though Cu is acceptable. |

| Resolution | 0.75 Å or better | Required to resolve the |

| Redundancy | > 4.0 | High redundancy aids in accurate absorption correction and outlier rejection. |

Structural Solution & Refinement (The Core)

This section details the specific crystallographic challenges you will face with 1,1-diethyl-prop-2-ynylamine HCl and how to solve them.

A. Space Group Determination

Since the molecule is achiral, expect centrosymmetric space groups.

-

Most Likely:

(Monoclinic) or -

Warning: If the ethyl groups twist to break symmetry, the structure could crystallize in a non-centrosymmetric group (e.g.,

) as a racemate, or

B. The Ammonium Group ( )

The position of the hydrogen atoms on the nitrogen is the most critical structural feature.

-

Initial Solution: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.

-

Difference Fourier Map: After refining non-hydrogen atoms anisotropically, generate a difference map (

). You should see three distinct electron density peaks around the Nitrogen atom in a tetrahedral geometry. -

Refinement:

-

Do not force ideal geometry immediately. Attempt to refine the H coordinates freely with isotropic thermal parameters (

of N).[3] -

If unstable, use a riding model (HFIX 137 in SHELX) which allows the

group to rotate to optimize H-bonds with

-

C. Handling Ethyl Group Disorder

The two ethyl groups attached to the quaternary carbon often display "wagging" disorder.

-

Diagnosis: Elongated thermal ellipsoids on the terminal methyl carbons (

). -

Fix: Use the PART command in SHELX.

-

Split the ethyl group into two components (Part 1 and Part 2).

-

Refine their occupancy (variable 21 for Part 1, 1-21 for Part 2).

-

Apply similarity restraints (SAME or SADI) to bond lengths and angles to maintain chemical logic.

-

D. Hydrogen Bonding Network

The lattice energy is dominated by the Charge-Assisted Hydrogen Bond (CAHB) network.

-

Primary Interaction:

-

Geometry: Expect a chloride ion coordinated by 3 ammonium protons (from different molecules), forming a 2D sheet or 3D network.

-

Secondary Interaction: Look for

. This is a weak, linear interaction often overlooked but crucial for packing directionality.

Structural Logic Diagram

Figure 2: Interaction hierarchy. The N-H...Cl interaction anchors the lattice, while the ethyl groups fill voids, often leading to disorder.

Validation & Reporting Standards

To ensure your dataset meets the "Trustworthiness" pillar of E-E-A-T, follow these validation steps before publication or internal reporting.

-

CheckCIF: Run your .cif file through the IUCr CheckCIF server.

-

Common Alert: "Level A/B alert on Hirshfeld Test."

-

Cause: Likely the disordered ethyl groups.

-

Resolution: If disorder is modeled correctly, explain it in the validation response. Do not ignore it.

-

-

Absolute Structure: Since the molecule is achiral, the Flack parameter is irrelevant. Ensure the space group is centrosymmetric.

-

Bond Precision: For a well-collected structure at 100 K, C-C bond uncertainties should be

Å.

References

-

Glaser Reaction Context & Synthesis

-

Shi, W., et al. "Copper-promoted oxidative coupling of primary amines." Journal of Organic Chemistry, 2018. Link (Contextual grounding for alkyne amine synthesis).

-

-

Crystallographic Methods for Salts

-

Müller, P. "Crystal structure refinement: A crystallographer's guide to SHELXL." Oxford University Press, 2006. Link

-

-

Hydrogen Bonding in Amine Chlorides

-

Aakeröy, C. B., et al. "Charge-assisted hydrogen bonds and the design of solid-state structures." Chemical Communications, 2002. Link

-

-

Compound Data (Analogous Structures)

-

PubChem CID 19433827 (N-Ethylpentan-3-amine hydrochloride - saturated analog). Link

-

Sources

Methodological & Application

Application Note: Sonogashira Coupling of 1,1-Diethyl-prop-2-ynylamine Hydrochloride

This Application Note and Protocol guide is designed for the specific chemical behavior of 1,1-Diethyl-prop-2-ynylamine hydrochloride (also known as 3-ethylpent-1-yn-3-amine hydrochloride) in Sonogashira cross-coupling reactions.

Executive Summary

1,1-Diethyl-prop-2-ynylamine is a sterically hindered, tertiary carbinamine motif frequently used in medicinal chemistry to introduce solubility-enhancing amine groups or as a rigid linker in fragment-based drug discovery.

However, its commercial availability as a hydrochloride salt (HCl) presents a specific synthetic challenge. The acidic proton of the ammonium salt (

This guide provides a robust, self-validating protocol for coupling this specific substrate with aryl halides, emphasizing the "In-Situ Neutralization Strategy" to streamline workflow and maximize yield.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

-

Molecule: 1,1-Diethyl-prop-2-ynylamine hydrochloride (

). -

Structure: A terminal alkyne attached to a quaternary carbon bearing a primary amine.

-

Steric Profile: The two ethyl groups at the

-position create significant steric bulk. While this prevents the amine from poisoning the Palladium catalyst (a common issue with linear primary amines), it also reduces the rate of copper acetylide formation. -

Acidity: The HCl salt effectively "masks" the alkyne. The reaction requires a base not just for the Sonogashira cycle, but to first liberate the free amine.

The "Double-Base" Requirement

In a standard Sonogashira, 1 equivalent of base neutralizes the hydrohalic acid (HX) generated from the coupling. For this substrate, you must add an additional equivalent of base to neutralize the starting material.

-

Standard Stoichiometry: 1.5 - 2.0 eq Base.

-

Required Stoichiometry: 3.0 - 4.0 eq Base (to ensure free amine generation and drive the equilibrium).

Mechanistic Pathway

The following diagram illustrates the critical "Salt Neutralization" step preceding the catalytic cycle.

Optimized Experimental Protocol

Critical Parameters

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh3)2Cl2 (2-5 mol%) | Robust, air-stable precatalyst. The bis-phosphine ligands stabilize Pd against the free amine product. |

| Co-Catalyst | CuI (1-3 mol%) | Essential for terminal alkyne activation at room temperature. |

| Base | Triethylamine (Et3N) or DIPEA | Use Et3N for general cases. Use DIPEA if the aryl halide is extremely hindered. |

| Solvent | DMF (Anhydrous) | The HCl salt is insoluble in THF/Toluene. DMF ensures homogeneity, which is critical for the neutralization step. |

| Stoichiometry | Base: 4.0 equiv | 1 eq for HCl salt + 1 eq for reaction + 2 eq excess to drive rate. |

| Atmosphere | Argon/Nitrogen (Strict) | Oxygen causes Glaser homocoupling (dimerization) of the alkyne, consuming the substrate. |

Step-by-Step Procedure

Scale: 1.0 mmol Aryl Halide basis.

1. Preparation of Reaction Vessel:

-

Flame-dry or oven-dry a 10 mL round-bottom flask or reaction vial.

-

Equip with a magnetic stir bar and a rubber septum.

-

Cool under a stream of dry Argon or Nitrogen.

2. Reagent Addition (Solids):

-

Add Aryl Halide (1.0 mmol, 1.0 eq).

-

Add 1,1-Diethyl-prop-2-ynylamine hydrochloride (177 mg, 1.2 mmol, 1.2 eq).

-

Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol, 5 mol%).

-

Add CuI (6 mg, 0.03 mmol, 3 mol%).

-